molecular formula C14H12N4O4 B14547492 N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide

Cat. No.: B14547492
M. Wt: 300.27 g/mol
InChI Key: OXWPVRVAOZHESY-UHFFFAOYSA-N
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Description

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide is an organic compound characterized by the presence of a hydrazone linkage, a nitro group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide typically involves the condensation reaction between 2-hydroxyphenylhydrazine and 3-nitrobenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of substituted hydrazone derivatives.

Scientific Research Applications

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N’-[(E)-(2-hydroxyphenyl)methylidene]hydrazonothiocarbamate
  • 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) Complex

Uniqueness

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydrazone linkage, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H12N4O4

Molecular Weight

300.27 g/mol

IUPAC Name

N-[(E)-[(2-hydroxyphenyl)hydrazinylidene]methyl]-3-nitrobenzamide

InChI

InChI=1S/C14H12N4O4/c19-13-7-2-1-6-12(13)17-16-9-15-14(20)10-4-3-5-11(8-10)18(21)22/h1-9,17,19H,(H,15,16,20)

InChI Key

OXWPVRVAOZHESY-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC=C(C(=C1)NN=CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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